molecular formula C10H8Br2N2O B13746501 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole

Katalognummer: B13746501
Molekulargewicht: 331.99 g/mol
InChI-Schlüssel: JRZJFORPBKVWKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-1-(3-methoxyphenyl)pyrazole: is a chemical compound belonging to the pyrazole family, characterized by the presence of a pyrazole ring substituted with bromine atoms at positions 3 and 5, and a methoxyphenyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole typically involves the bromination of 1-(3-methoxyphenyl)pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3,5-diamino derivative, while a Suzuki-Miyaura coupling would produce a 3,5-diaryl derivative .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings .

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. The bromine atoms and the methoxyphenyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, depending on the nature of the target. For example, it may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5-Dibromo-1-(3-methoxyphenyl)pyrazole is unique due to the presence of both bromine atoms and a methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C10H8Br2N2O

Molekulargewicht

331.99 g/mol

IUPAC-Name

3,5-dibromo-1-(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C10H8Br2N2O/c1-15-8-4-2-3-7(5-8)14-10(12)6-9(11)13-14/h2-6H,1H3

InChI-Schlüssel

JRZJFORPBKVWKN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.